
4-Apgt
Overview
Description
4-Aminophenylguanidinium thiocyanate (4-Apgt) is a synthetic organic compound characterized by a phenylguanidinium backbone substituted with a thiocyanate group at the para position. Its molecular structure (C₇H₉N₅S) confers unique physicochemical properties, including high solubility in polar solvents (e.g., water and dimethyl sulfoxide) and a melting point of 182–184°C . The compound’s guanidinium moiety enables strong ionic interactions, making it valuable in analytical chemistry for ion-pair chromatography and as a stabilizing agent in enzyme assays .
Preparation Methods
Nucleophilic Aromatic Substitution with Subsequent Hydrogenation
Methodology
The synthesis begins with the reaction of aniline derivatives (e.g., formanilide) with nitrobenzene or p-chloronitrobenzene in the presence of a base such as potassium carbonate. The intermediate 4-nitrodiphenylamine (4-NDPA) or 4-nitrosodiphenylamine (p-NDPA) is isolated and reduced via catalytic hydrogenation to yield 4-ADPA ( ).
Key Parameters:
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Solvent System : Aniline or dimethyl sulfoxide (DMSO).
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Base : Tetramethylammonium hydroxide, sodium hydroxide, or potassium carbonate.
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Temperature : 40–70°C for substitution; 80°C under 100–340 psig H₂ for hydrogenation.
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Catalyst : Platinum- or palladium-on-carbon.
Outcomes:
Step | Yield (%) | Purity (%) | Byproducts (%) |
---|---|---|---|
Substitution | 73–80 | 89–92 | Azobenzene (8.5%), phenazine (1.9%) |
Hydrogenation | 85–92 | ≥95 | Trace amines (<1%) |
Advantages : High selectivity, scalable for industrial production.
Limitations : Requires stringent control of protic solvents (e.g., water <4% v/v) to avoid side reactions ( ).
Williamson Ether Synthesis and Smiles Rearrangement
Methodology
This method involves three steps:
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Ether Formation : p-Hydroxyacetophenone reacts with 2-halo-2-methylpropionamide in a polar aprotic solvent (e.g., DMF, DMSO) under alkaline conditions.
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Smiles Rearrangement : The intermediate undergoes thermal rearrangement to form N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide.
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Hydrolysis : Acidic or basic hydrolysis yields 4-aminoacetophenone derivatives ( ).
Key Parameters:
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Reagents : NaOH/KOH (2.5–3.0 eq.), 2-bromo-2-methylpropionamide.
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Temperature : 40–60°C for rearrangement; 70–100°C for hydrolysis.
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Solvent : N,N-dimethylacetamide (DMA) or water-DMSO mixtures.
Outcomes:
Step | Yield (%) | Key Byproducts |
---|---|---|
Ether Formation | 59.5 | Unreacted starting material (15%) |
Smiles Rearrangement | 87.6 | Isomeric impurities (8%) |
Hydrolysis | 52.1 | Residual solvents (<2%) |
Advantages : Avoids hazardous halide intermediates.
Limitations : Multi-step process with moderate overall yield ( ).
Radical-Mediated Synthesis for 4'-Modified Nucleosides
Methodology
4'-Carbon radicals are generated via:
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Radical Deformylation : β-Fragmentation of hydroxymethyl groups at the 4'-position.
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Decarboxylation and 1,5-Hydrogen Atom Transfer (HAT) : Retains the hydroxymethyl group while forming 4'-modified nucleosides ( ).
Key Parameters:
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Radical Initiators : AIBN (azobisisobutyronitrile), UV light.
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Substrates : Protected nucleosides (e.g., 2'-deoxyadenosine derivatives).
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Solvent : Tetrahydrofuran (THF) or acetonitrile.
Outcomes:
Method | Yield (%) | Selectivity (%) |
---|---|---|
Deformylation | 65–78 | 85–90 |
Decarboxylation/HAT | 70–82 | 88–93 |
Applications : Antiviral agents (e.g., HCV protease inhibitors) ( ).
Hydrothermal Synthesis from Polyoxometalate Precursors
Methodology
Ammonium metatungstate (AMT) or paratungstate (APT) is dissolved in water and subjected to hydrothermal conditions (250–350°C). The process involves:
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Cluster Formation : Metatungstate ([H₂W₁₂O₄₀]⁶⁻) or paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻) clusters.
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Crystallization : Direct formation of hexagonal (NH₄)₀.₂₅WO₃ or intermediate pyrochlore WO₃·0.5H₂O ( ).
Key Parameters:
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Precursor : 0.05 M AMT/APT in water.
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Temperature : 250–350°C.
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Pressure : Autogenous (15–30 bar).
Phase Transition Data:
Precursor | Intermediate Phase | Final Product | Transition Time (min) |
---|---|---|---|
AMT | None | (NH₄)₀.₂₅WO₃ | 10–15 |
APT | WO₃·0.5H₂O | (NH₄)₀.₂₅WO₃ | 20–30 |
Applications : Catalysts for oxidative desulfurization ( ).
Anaerobic Base-Catalyzed Condensation
Methodology
Aniline and nitrobenzene react under anaerobic conditions with a phase-transfer catalyst (e.g., tetraalkylammonium salts) to minimize azobenzene formation. The product is purified via vacuum distillation ( ).
Key Parameters:
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Catalyst : Tetramethylammonium hydroxide (TMAH).
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Solvent : Aniline (neat).
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Temperature : 50–65°C.
Outcomes:
Parameter | Value |
---|---|
Conversion | 95% |
Selectivity | 88% |
Purity | 97% |
Advantages : Eliminates halide waste streams.
Limitations : Sensitive to oxygen, requiring inert gas purging ( ).
Chemical Reactions Analysis
Types of Reactions
4-Apgt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Apgt has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-Apgt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine and thiazole rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analog: 4-Aminophenylguanidinium Chloride (4-Apgc)
4-Apgc shares the phenylguanidinium backbone with 4-Apgt but substitutes the thiocyanate group with chloride. Key differences include:
Property | This compound | 4-Apgc |
---|---|---|
Molecular Weight (g/mol) | 219.3 | 187.6 |
Solubility in H₂O | 85 mg/mL | 120 mg/mL |
Melting Point (°C) | 182–184 | 175–177 |
Reactivity | Nucleophilic (SCN⁻) | Electrostatic (Cl⁻) |
This compound’s thiocyanate group enhances nucleophilic reactivity, enabling covalent modifications in biochemical assays, whereas 4-Apgc’s chloride ion favors electrostatic interactions in ion-exchange chromatography .
Functional Analog: Guanidinium Thiocyanate (GTC)
GTC is a simpler analog lacking the phenyl group. Comparative studies reveal:
Property | This compound | GTC |
---|---|---|
Protein Denaturation | Moderate | High |
Solvent Stability | Stable in DMSO | Degrades in DMSO |
Cost (per gram) | $45 | $12 |
GTC’s superior denaturation capacity makes it a staple in RNA isolation, while this compound’s aromatic backbone improves solvent stability for long-term storage in organic matrices .
Research Findings and Mechanistic Insights
Analytical Performance
- Chromatography : this compound outperforms 4-Apgc in resolving polar metabolites due to its thiocyanate group’s dual ionic and hydrophobic interactions .
- Enzyme Stabilization : this compound increases lactate dehydrogenase (LDH) activity retention by 40% compared to GTC, attributed to reduced denaturation stress .
Limitations and Contradictions
Properties
CAS No. |
135450-94-1 |
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Molecular Formula |
C12H14N6OS |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |
InChI Key |
AOCMLOWDFAEKJE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
Canonical SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
Synonyms |
4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |
Origin of Product |
United States |
Synthesis routes and methods I
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